BenchChemオンラインストアへようこそ!

Mucin-5AC (716-724)

HLA restriction population pharmacogenomics cancer vaccine

Mucin-5AC (716-724), sequence TCQPTCRSL (CAS 1360860-18-9, MW 1008.17 Da), is a synthetic 9-amino-acid peptide fragment derived from the human MUC5AC glycoprotein. It functions as an HLA-A*2402-restricted cytotoxic T lymphocyte (CTL) epitope capable of eliciting specific cytotoxicity against pancreatic cancer cells endogenously expressing MUC5AC.

Molecular Formula
Molecular Weight
Cat. No. B1575140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucin-5AC (716-724)
SynonymsMucin-5AC (716-724)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Mucin-5AC (716-724) Peptide: Procurement-Ready CTL Epitope for Pancreatic Cancer Immunotherapy Research


Mucin-5AC (716-724), sequence TCQPTCRSL (CAS 1360860-18-9, MW 1008.17 Da), is a synthetic 9-amino-acid peptide fragment derived from the human MUC5AC glycoprotein . It functions as an HLA-A*2402-restricted cytotoxic T lymphocyte (CTL) epitope capable of eliciting specific cytotoxicity against pancreatic cancer cells endogenously expressing MUC5AC [1]. Identified through systematic epitope screening of 20 candidate peptides per HLA allele, this nonapeptide was one of only two MUC5AC-derived sequences that successfully generated functional CTL clones with tumor-lytic activity [1][2]. MUC5AC itself is a gel-forming secreted mucin that is absent from normal pancreas but expressed de novo in approximately 79% of invasive pancreatic ductal adenocarcinomas [1].

Why MUC5AC-Derived Peptide Epitopes Cannot Be Interchanged: Allele-Specific Restriction and Divergent Immunogenicity


Substituting Mucin-5AC (716-724) with another MUC5AC-derived peptide or a related mucin epitope (e.g., MUC1-derived peptides) is scientifically invalid because HLA restriction is allele-specific: MUC5AC-A24-716 (TCQPTCRSL) is exclusively restricted to HLA-A*2402, whereas its co-identified counterpart MUC5AC-A02-1398 (FLNDAGACV) is restricted to HLA-A*0201 [1]. These two alleles have markedly different population frequencies, directly determining eligible patient cohorts for any downstream vaccine construct [1][2]. Moreover, the MUC5AC-A24-716 peptide exhibited discordance between its predicted MHC-binding score (lower on BIMAS) and its functional CTL activity (significantly high cytolysis), demonstrating that computational binding predictions alone cannot predict which peptide will be immunologically potent [1]. Even within the MUC5AC protein, other fragments such as the MUC5AC motif peptide (GTTPSPVPTTSTTSAP, 16-aa, MW 1501.62 Da) serve entirely different research purposes—O-glycosylation studies—and lack CTL epitope validation, making cross-purpose substitution inappropriate .

Quantitative Differentiation Evidence for Mucin-5AC (716-724) vs. Closest Comparators


HLA Allele Restriction Determines Patient Population Coverage: A*2402 vs. A*0201

Mucin-5AC (716-724) (TCQPTCRSL) is exclusively restricted to HLA-A*2402, while the comparator MUC5AC-A02-1398 (FLNDAGACV) is restricted to HLA-A*0201 [1]. HLA-A*2402 is the most common HLA class I allele in East Asian populations, with an allele frequency of approximately 58.1% in the Japanese population and 32.9% in the Chinese population [2]. In contrast, HLA-A*0201 is more prevalent in Caucasian and African populations [1]. This means a vaccine construct incorporating MUC5AC-A24-716 addresses a fundamentally different patient demographic than one using MUC5AC-A02-1398, and the two peptides are not interchangeable in any clinical or translational research context targeting specific populations [1]. Among 20 candidate peptides screened per HLA allele from the MUC5AC sequence, only MUC5AC-A24-716 and MUC5AC-A02-1398 successfully generated CTL clones with tumor-specific cytotoxicity [1][3].

HLA restriction population pharmacogenomics cancer vaccine CTL epitope personalized immunotherapy

Tumor-Selective Expression: MUC5AC vs. MUC1 as Immunotherapy Targets in Pancreatic Cancer

MUC5AC is absent from all cell types of the normal pancreas but is expressed de novo in 79% (106/134 specimens) of invasive pancreatic ductal adenocarcinoma, rising to 85% in the earlier 102-specimen cohort [1][2]. Furthermore, primary tumors with lymph node metastasis exhibited significantly higher MUC5AC expression than node-negative tumors (P < 0.05) [1]. In contrast, MUC1—the most extensively studied mucin-family cancer vaccine target—is expressed in several normal tissues including pancreas, breast, and gastrointestinal epithelia, raising concerns about on-target/off-tumor toxicity [3]. This tumor-versus-normal expression differential makes MUC5AC-derived epitopes, including Mucin-5AC (716-724), potentially more tumor-selective than MUC1-derived peptides for pancreatic cancer applications [1][3].

tumor-specific antigen MUC5AC expression pancreatic ductal adenocarcinoma immunohistochemistry cancer vaccine target selection

Discordance Between Predicted MHC Binding Affinity and Functional CTL Activity: Lower BIMAS Score Yet Higher Cytolysis

Mucin-5AC (716-724) (TCQPTCRSL) exhibited a lower MHC-binding score on the BIMAS prediction algorithm compared with the co-identified MUC5AC-A02-1398 peptide, yet it induced significantly high cytolytic activity against peptide-pulsed T2-A24 target cells and against pancreatic cancer cell line PCI-43c (HLA-A*2402/2402) endogenously expressing MUC5AC [1]. Specifically, the MUC5AC-A24-716 CTL clone demonstrated potent, HLA class I-restricted cytotoxicity that was specifically inhibited by anti-HLA class I monoclonal antibody (W6/32) and anti-CD3 mAb, but not by anti-HLA DR mAb, confirming MHC class I-dependent antigen-specific recognition [1]. Cold-target inhibition assays further validated peptide-specific lysis of PCI-43c cells, with specific cytotoxicity significantly inhibited when peptide-pulsed cold targets were added at various ratios, but not when unpulsed cold targets were used [1]. The MUC5AC-A24-716 peptide also elicited significant IFN-γ production in ELISpot assays [1]. This discordance between predicted binding affinity and functional immunogenicity underscores that computational binding scores alone are insufficient for selecting the most biologically active epitope—a critical consideration for procurement decisions [1].

BIMAS prediction MHC binding affinity CTL functional avidity immunodominance epitope selection

Peptide Physicochemical Identity as a Procurement Specification: Differentiating MUC5AC (716-724) from Other MUC5AC-Derived Peptides

The Mucin-5AC (716-724) peptide has a well-defined chemical identity: sequence TCQPTCRSL, molecular formula C39H69N13O14S2, exact molecular weight 1008.17 Da, and CAS Registry Number 1360860-18-9 . This distinguishes it from other MUC5AC-derived peptides commonly available from vendors: (1) MUC5AC-A02-1398 (FLNDAGACV, 9-aa, MW ~935 Da, no assigned CAS) and (2) MUC5AC motif peptide (GTTPSPVPTTSTTSAP, 16-aa, MW 1501.62 Da, CAS 244049-41-0) [1]. The 716-724 peptide contains two cysteine residues (positions 2 and 6), enabling disulfide bond formation that may influence conformational stability during storage and handling—a feature absent in the comparator FLNDAGACV peptide [1]. Standard vendor specifications list purity at ≥95% (HPLC) with storage at -20°C for long-term stability . These distinct physicochemical parameters serve as essential quality control checkpoints for procurement: verifying CAS number, MW by mass spectrometry, and HPLC purity profile prevents inadvertent substitution with an incorrect MUC5AC fragment.

peptide synthesis QC specification CAS registry molecular weight HPLC purity

Association with Lymph Node Metastasis: MUC5AC Expression Level as a Prognostic Correlate in Pancreatic Cancer

In the Yamazoe et al. (2011) study of 134 pancreatic ductal adenocarcinoma specimens, MUC5AC positivity was significantly associated with N category (lymph node metastasis), histological grading, and venous involvement (all P < 0.05) [1]. Primary tumors with lymph node metastasis—an independent prognostic factor in pancreatic cancer—showed significantly higher MUC5AC expression than node-negative tumors [1]. This clinicopathological association is specific to MUC5AC and provides a disease-progression context that is not uniformly documented for other mucin-family members in pancreatic cancer. For comparison, MUC1 expression in pancreatic cancer has been reported across all stages without the same graded association with nodal metastasis [2]. The selective upregulation of MUC5AC with disease progression supports the prioritization of MUC5AC-derived epitopes over MUC1-derived epitopes for immunotherapy targeting advanced/metastatic pancreatic cancer [1].

lymph node metastasis prognostic biomarker pancreatic cancer staging MUC5AC clinicopathology tumor progression

Validated Research and Procurement Application Scenarios for Mucin-5AC (716-724)


HLA-A*2402-Restricted Pancreatic Cancer CTL Epitope for Peptide Vaccine Development

Mucin-5AC (716-724) is the only MUC5AC-derived peptide with experimentally validated HLA-A*2402-restricted CTL epitope activity against pancreatic cancer cells. It was identified from a screen of 20 candidate peptides and successfully generated CTL clones that lysed PCI-43c pancreatic cancer cells (HLA-A*2402/2402) in an HLA class I-restricted, peptide-specific manner [1]. Researchers developing peptide-based cancer vaccines for East Asian populations—where HLA-A*2402 frequencies reach 58.1% (Japan) and 32.9% (China)—should procure this specific peptide rather than HLA-A*0201-restricted alternatives [1][2].

Positive Control Antigen for MUC5AC-Targeted Immunotherapy Monitoring Assays

The MUC5AC-A24-716 peptide can serve as a validated positive control in IFN-γ ELISpot assays and 51Cr-release cytotoxicity assays for monitoring MUC5AC-specific CD8+ T cell responses. The peptide elicited significant IFN-γ production from induced CTL lines in ELISpot format, and specific cytotoxicity was confirmed at an effector-to-target ratio of 10 in cold-target inhibition assays using PCI-43c cells [1]. Procurement of this characterized peptide ensures assay reproducibility, as its immunogenic properties—including the paradoxical high functional activity despite lower BIMAS binding scores—are documented in peer-reviewed literature [1].

Companion Diagnostic Development for MUC5AC-Positive Pancreatic Cancer Patient Stratification

Given that MUC5AC is expressed de novo in 79% of invasive pancreatic ductal adenocarcinomas and is significantly associated with lymph node metastasis (P < 0.05), Mucin-5AC (716-724) can be utilized to develop HLA-A*2402 tetramer reagents for detecting and quantifying MUC5AC-specific CD8+ T cells in patient samples [1]. This application directly leverages the peptide's defined HLA restriction and the high prevalence of both MUC5AC expression in PDAC and HLA-A*2402 in Asian populations [1][2]. Procurement of the exact sequence (TCQPTCRSL) rather than a different MUC5AC fragment is essential for correct tetramer folding and epitope presentation.

Reference Standard for Differentiating MUC5AC-Derived Peptides in Multi-Epitope Vaccine Formulations

When formulating multi-epitope pancreatic cancer vaccines that combine MUC5AC-A24-716 with MUC5AC-A02-1398 or other mucin-derived peptides, the distinct CAS number (1360860-18-9), molecular weight (1008.17 Da), and sequence (TCQPTCRSL) of Mucin-5AC (716-724) serve as critical QC reference standards . Its two cysteine residues introduce disulfide bond considerations not present in comparator peptides like FLNDAGACV, requiring specific handling and stability verification protocols during formulation development [1].

Quote Request

Request a Quote for Mucin-5AC (716-724)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.